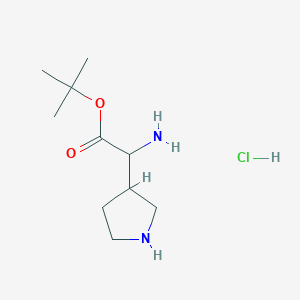
3-(Boc-aminomethyl)-pyrrolidine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Boc-aminomethyl)-pyrrolidine hydrochloride is a chemical compound that features a pyrrolidine ring substituted with a Boc-protected aminomethyl group. The Boc (tert-butoxycarbonyl) group is a common protecting group used in organic synthesis to protect amines from unwanted reactions. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Boc-aminomethyl)-pyrrolidine hydrochloride typically involves the protection of the aminomethyl group with a Boc group, followed by the formation of the pyrrolidine ring. One common method involves the reaction of pyrrolidine with Boc-protected aminomethyl chloride under basic conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is typically purified by recrystallization or chromatography to remove any impurities.
化学反応の分析
Types of Reactions
3-(Boc-aminomethyl)-pyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can remove the Boc protecting group to yield the free amine.
Substitution: The Boc-protected aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or borane can be used to remove the Boc group.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the Boc-protected aminomethyl group under basic conditions.
Major Products Formed
Oxidation: N-oxides of the pyrrolidine ring.
Reduction: Free amine derivatives.
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.
科学的研究の応用
3-(Boc-aminomethyl)-pyrrolidine hydrochloride is widely used in scientific research due to its versatility. Some applications include:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Industry: Applied in the production of fine chemicals and agrochemicals.
作用機序
The mechanism of action of 3-(Boc-aminomethyl)-pyrrolidine hydrochloride depends on its specific application. In general, the Boc group protects the aminomethyl group from unwanted reactions, allowing for selective functionalization of the pyrrolidine ring. The compound can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and electrostatic interactions.
類似化合物との比較
Similar Compounds
3-(Boc-aminomethyl)azetidine hydrochloride: Similar structure but with an azetidine ring instead of a pyrrolidine ring.
N-Boc-pyrrolidine: Lacks the aminomethyl group but has the Boc-protected pyrrolidine ring.
N-Boc-aminomethylpyrrolidine: Similar structure but without the hydrochloride salt.
Uniqueness
3-(Boc-aminomethyl)-pyrrolidine hydrochloride is unique due to the presence of both the Boc-protected aminomethyl group and the pyrrolidine ring. This combination allows for selective reactions and functionalization, making it a valuable intermediate in organic synthesis and pharmaceutical development.
特性
分子式 |
C10H21ClN2O2 |
|---|---|
分子量 |
236.74 g/mol |
IUPAC名 |
tert-butyl 2-amino-2-pyrrolidin-3-ylacetate;hydrochloride |
InChI |
InChI=1S/C10H20N2O2.ClH/c1-10(2,3)14-9(13)8(11)7-4-5-12-6-7;/h7-8,12H,4-6,11H2,1-3H3;1H |
InChIキー |
SPDIHTHHJLOFPA-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)C(C1CCNC1)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


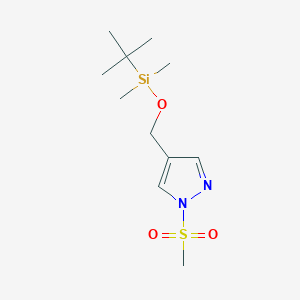
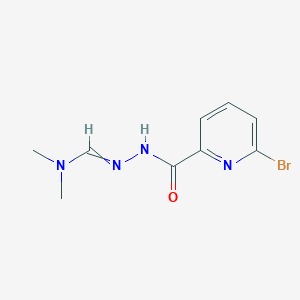
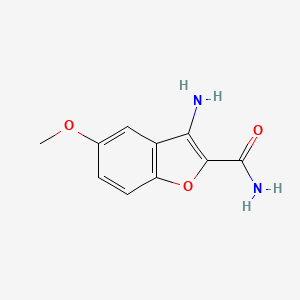
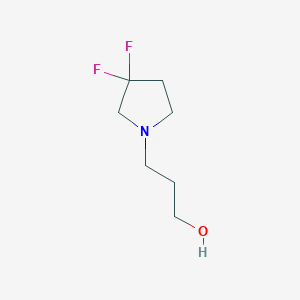
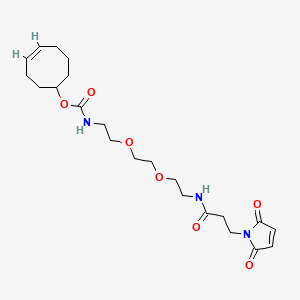
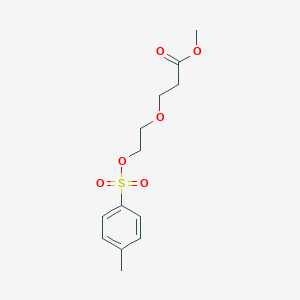

![4,6-Dichloro-1,2-dimethyl-1H-imidazo[4,5-c]pyridine](/img/structure/B13925741.png)
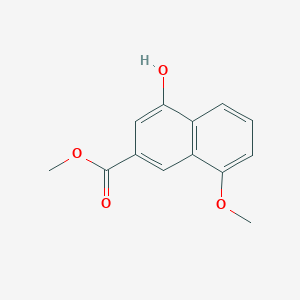

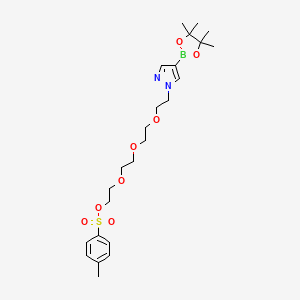
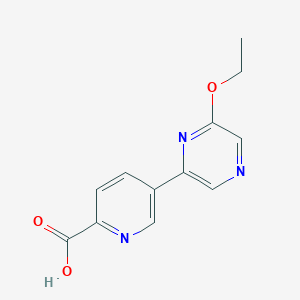
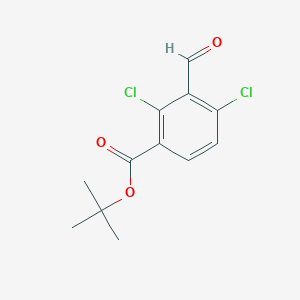
![tert-Butyl 2'-oxo-1',2',5,6-tetrahydro-[2,4'-bipyridine]-1(4H)-carboxylate](/img/structure/B13925782.png)
